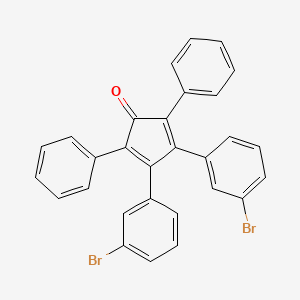
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopentadienone core substituted with bromophenyl and diphenyl groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production.
化学反応の分析
Types of Reactions
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like sodium methoxide (NaOCH₃), electrophiles like bromine (Br₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and diphenyl groups may facilitate binding to certain enzymes or receptors, influencing biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
類似化合物との比較
Similar Compounds
- 3,4-Bis(4-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- 3,4-Bis(3-chlorophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
- 3,4-Bis(3-fluorophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one
Uniqueness
3,4-Bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions. The bromine atoms may enhance the compound’s ability to participate in specific chemical reactions, making it a valuable tool in synthetic chemistry and research applications.
特性
CAS番号 |
38268-14-3 |
|---|---|
分子式 |
C29H18Br2O |
分子量 |
542.3 g/mol |
IUPAC名 |
3,4-bis(3-bromophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C29H18Br2O/c30-23-15-7-13-21(17-23)25-26(22-14-8-16-24(31)18-22)28(20-11-5-2-6-12-20)29(32)27(25)19-9-3-1-4-10-19/h1-18H |
InChIキー |
AMYCUBUSYBMOPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















